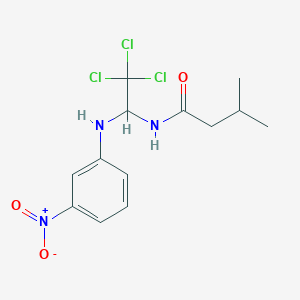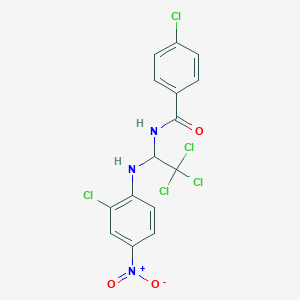
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol, also known as BPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPT is a thiosemicarbazone derivative that has shown promising results as an antioxidant and anti-inflammatory agent. In
作用機序
The mechanism of action of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress. 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects. In addition, 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has been shown to improve cardiovascular function and to reduce the risk of atherosclerosis.
実験室実験の利点と制限
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has several advantages for lab experiments. It is easy to synthesize and can be produced in high purity and yield. 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is also stable and can be stored for long periods of time. However, 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has some limitations for lab experiments. It is relatively expensive compared to other antioxidants and anti-inflammatory agents. In addition, 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
将来の方向性
There are several future directions for research on 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol. One area of research is to further investigate the mechanism of action of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol. Another area of research is to study the potential use of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol in combination with other drugs for the treatment of various diseases. In addition, more research is needed to fully understand the potential side effects and toxicity of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol. Finally, 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol could be modified to improve its efficacy and reduce its cost, making it more accessible for scientific research.
合成法
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol can be synthesized by reacting 2,6-ditert-butylphenol with 3-benzyl-2-phenylthiosemicarbazide in the presence of acetic acid. The reaction yields 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol in high purity and yield. The synthesis method has been optimized to produce 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol on a large scale for scientific research purposes.
科学的研究の応用
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been studied for its potential use in protecting against oxidative stress and inflammation.
特性
CAS番号 |
5628-62-6 |
|---|---|
製品名 |
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol |
分子式 |
C30H34N2OS |
分子量 |
470.7g/mol |
IUPAC名 |
4-(3-benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C30H34N2OS/c1-29(2,3)24-17-22(18-25(27(24)33)30(4,5)6)26-20-34-28(31-23-15-11-8-12-16-23)32(26)19-21-13-9-7-10-14-21/h7-18,20,33H,19H2,1-6H3 |
InChIキー |
ZKBBSDMNWALVOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)


![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)

![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)
![2-fluoro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide](/img/structure/B377207.png)

![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B377214.png)
![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)
![2-cyano-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B377218.png)